6-(3-Fluorophenyl)-3-nitropyridin-2-amine
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Overview
Description
6-(3-Fluorophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitropyridines This compound features a pyridine ring substituted with a nitro group at the third position and an amine group at the second position, along with a fluorophenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminopyridine to introduce the nitro group at the third position. This is followed by a coupling reaction with 3-fluorobenzene under suitable conditions to attach the fluorophenyl group at the sixth position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 6-(3-Fluorophenyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Fluorophenyl)-3-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-nitropyridin-2-amine
- 6-(3-Bromophenyl)-3-nitropyridin-2-amine
- 6-(3-Methylphenyl)-3-nitropyridin-2-amine
Uniqueness
6-(3-Fluorophenyl)-3-nitropyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
6-(3-fluorophenyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(6-8)9-4-5-10(15(16)17)11(13)14-9/h1-6H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMAYIFHCNQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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